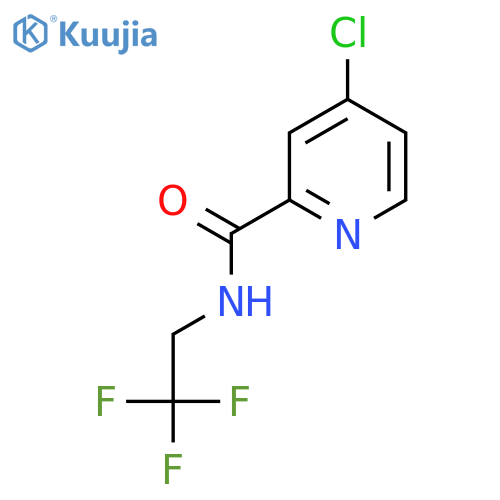Cas no 928256-34-2 (4-Chloropyridine-2-carboxylic acid (2,2,2-trifluoroethyl)amide)

928256-34-2 structure
商品名:4-Chloropyridine-2-carboxylic acid (2,2,2-trifluoroethyl)amide
CAS番号:928256-34-2
MF:C8H6ClF3N2O
メガワット:238.594251155853
MDL:MFCD11177604
CID:4783926
4-Chloropyridine-2-carboxylic acid (2,2,2-trifluoroethyl)amide 化学的及び物理的性質
名前と識別子
-
- 4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide
- N-(2,2,2-trifluoroethyl)-4-chloropyridine-2-carboxamide
- 4-Chloropyridine-2-carboxylic acid (2,2,2-trifluoroethyl)amide
- 4-Chloro-pyridine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide
-
- MDL: MFCD11177604
- インチ: 1S/C8H6ClF3N2O/c9-5-1-2-13-6(3-5)7(15)14-4-8(10,11)12/h1-3H,4H2,(H,14,15)
- InChIKey: IOPYEKQGPJVSAV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CN=C(C=1)C(NCC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 234
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 42
4-Chloropyridine-2-carboxylic acid (2,2,2-trifluoroethyl)amide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C013184-250mg |
4-Chloropyridine-2-carboxylic acid (2,2,2-trifluoroethyl)amide |
928256-34-2 | 250mg |
$ 415.00 | 2022-06-06 | ||
| TRC | C013184-500mg |
4-Chloropyridine-2-carboxylic acid (2,2,2-trifluoroethyl)amide |
928256-34-2 | 500mg |
$ 680.00 | 2022-06-06 | ||
| Matrix Scientific | 181402-5g |
4-Chloropyridine-2-carboxylic acid (2,2,2-trifluoroethyl)amide, 95% |
928256-34-2 | 95% | 5g |
$1320.00 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528782-5g |
4-Chloro-N-(2,2,2-trifluoroethyl)picolinamide |
928256-34-2 | 98% | 5g |
¥13814.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528782-250mg |
4-Chloro-N-(2,2,2-trifluoroethyl)picolinamide |
928256-34-2 | 98% | 250mg |
¥3369.00 | 2024-04-25 | |
| Matrix Scientific | 181402-1g |
4-Chloropyridine-2-carboxylic acid (2,2,2-trifluoroethyl)amide, 95% |
928256-34-2 | 95% | 1g |
$743.00 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528782-1g |
4-Chloro-N-(2,2,2-trifluoroethyl)picolinamide |
928256-34-2 | 98% | 1g |
¥7766.00 | 2024-04-25 |
4-Chloropyridine-2-carboxylic acid (2,2,2-trifluoroethyl)amide 関連文献
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
928256-34-2 (4-Chloropyridine-2-carboxylic acid (2,2,2-trifluoroethyl)amide) 関連製品
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
